Ms-PEG8-Boc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ms-PEG8-Boc is synthesized through a series of chemical reactions involving polyethylene glycol and tert-butyl propanoate. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a sulfonylating agent such as methanesulfonyl chloride.
Coupling Reaction: The activated polyethylene glycol is then coupled with tert-butyl propanoate under basic conditions to form the desired product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
Ms-PEG8-Boc undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the tert-butyl group
Major Products Formed
Scientific Research Applications
Ms-PEG8-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted protein degradation strategies to study cellular processes.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer by selectively degrading disease-causing proteins.
Industry: Utilized in the production of advanced materials and drug delivery systems
Mechanism of Action
Ms-PEG8-Boc functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Ms-PEG4-Boc: A shorter polyethylene glycol-based linker with similar properties.
Ms-PEG12-Boc: A longer polyethylene glycol-based linker with extended reach.
Ms-PEG8-THP: Another polyethylene glycol-based linker with a different protecting group
Uniqueness
Ms-PEG8-Boc is unique due to its optimal length, providing a balance between flexibility and stability in PROTAC synthesis. Its specific structure allows for efficient protein degradation while maintaining the integrity of the PROTAC molecule .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O13S/c1-24(2,3)37-23(25)5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-38(4,26)27/h5-22H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFPSYCSFDJABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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